molecular formula C13H15NO3S B217420 N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylforma CAS No. 104653-87-4

N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylforma

Cat. No.: B217420
CAS No.: 104653-87-4
M. Wt: 822.1 g/mol
InChI Key: CYZZFSCFKCNCLO-XPIRJXRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[1731]tricosa-12,14,20-triene-4,2’-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide is a complex organic compound with a unique structure that includes multiple hydroxyl, methoxy, and oxirane groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2’-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide involves multiple steps, including the formation of the spiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene] core and subsequent functionalization with hydroxyl, methoxy, and oxirane groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2’-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the functional groups and enhance the compound’s properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed: The major products formed from these reactions include derivatives with modified hydroxyl, methoxy, and oxirane groups. These derivatives can exhibit enhanced biological activity, improved stability, and other desirable properties for various applications.

Scientific Research Applications

N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2’-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its unique structure and biological activity. In medicine, it is investigated for its potential to treat various diseases, including cancer and infectious diseases. In industry, it is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2’-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2’-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide can be compared with other similar compounds, such as 4,4’-difluorobenzophenone and noble gas compounds These compounds share some structural similarities but differ in their functional groups and overall properties The unique combination of hydroxyl, methoxy, and oxirane groups in N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[173

Properties

CAS No.

104653-87-4

Molecular Formula

C13H15NO3S

Molecular Weight

822.1 g/mol

IUPAC Name

N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide

InChI

InChI=1S/C45H75NO12/c1-28-15-18-34(48)23-35-13-12-14-36(57-35)24-39(53-9)45(26-56-45)40(54-10)25-38(52-8)32(5)44(58-41(50)20-16-28)33(6)42(51)29(2)17-19-37(49)31(4)43(55-11)30(3)21-22-46(7)27-47/h12-13,15-16,20-22,27,29-40,42-44,48-49,51H,14,17-19,23-26H2,1-11H3/b20-16-,22-21+,28-15-/t29-,30-,31+,32+,33+,34+,35+,36+,37?,38-,39+,40+,42+,43-,44?,45?/m1/s1

InChI Key

CYZZFSCFKCNCLO-XPIRJXRNSA-N

SMILES

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC)O)O)C)O)OC)OC)OC

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H](C2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H](C/C=C(\C=C/C(=O)OC1[C@@H](C)[C@H]([C@H](C)CCC([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)O)/C)O)OC)OC)OC

Canonical SMILES

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC)O)O)C)O)OC)OC)OC

Synonyms

scytophycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylforma
Reactant of Route 2
N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylforma
Reactant of Route 3
N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylforma
Reactant of Route 4
N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylforma
Reactant of Route 5
N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylforma
Reactant of Route 6
N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylforma

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